

2-Chloro-4-methyl-3-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methyl-3-nitropyridine

Cat. No.: B135334

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methyl-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-methyl-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. The document details its physicochemical characteristics, spectroscopic data, reactivity, and provides established experimental protocols for its use.

Core Physical and Chemical Properties

2-Chloro-4-methyl-3-nitropyridine is a yellow to beige powder at room temperature.^[1] It is a substituted pyridine derivative with the molecular formula C₆H₅CIN₂O₂ and a molecular weight of 172.57 g/mol.^{[1][2]} Its structure is notable for a chlorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position of the pyridine ring.

Below is a summary of its key physical and chemical properties compiled from various sources.

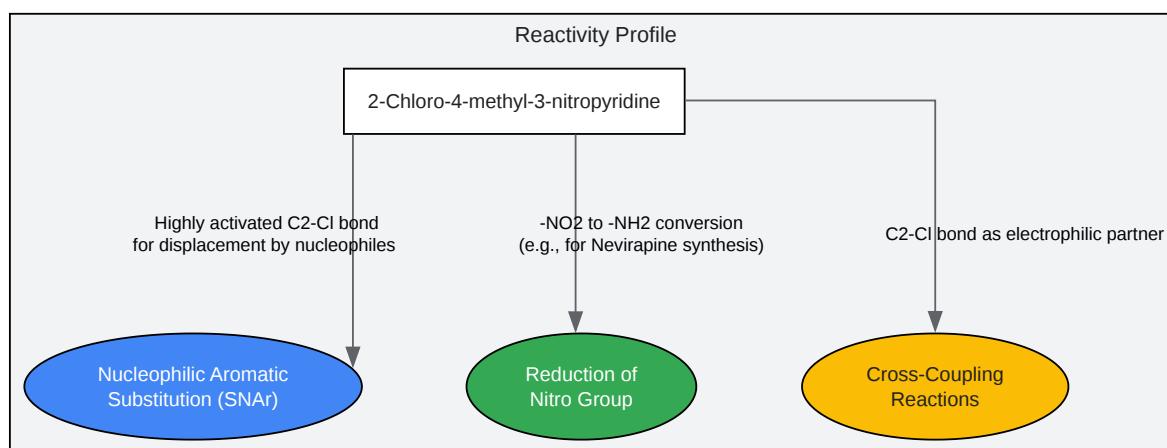
Table 1: Physical and Chemical Properties of **2-Chloro-4-methyl-3-nitropyridine**

Property	Value	Source(s)
CAS Number	23056-39-5	[1] [2]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1] [2]
Molecular Weight	172.57 g/mol	[1] [2]
Appearance	Yellow to beige powder	[1]
Melting Point	51-53 °C	[2] [3] [4] [5]
Boiling Point	279.6 °C at 760 mmHg	[1] [5]
Density	1.4 ± 0.1 g/cm ³	[1] [5]
Flash Point	>230 °F (>110 °C)	[1] [4]
Refractive Index	1.576	[1]
Vapor Pressure	0.00673 mmHg at 25°C	[1] [4]
Solubility	Insoluble in water, soluble in organic solvents like ether and carbon tetrachloride.	[6]
Storage Conditions	Refrigerator; Sealed in dry, room temperature.	[1] [7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-4-methyl-3-nitropyridine**. While detailed spectra are often proprietary, the expected characteristics are summarized below.

Table 2: Spectroscopic Data for **2-Chloro-4-methyl-3-nitropyridine**


Spectroscopy	Expected Features	Source(s)
¹ H NMR	Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methyl protons would appear as a singlet further upfield.	[8]
¹³ C NMR	Aromatic carbons typically appear in the range of 110-160 ppm. The carbon of the methyl group would appear at a much lower chemical shift.	[8]
IR Spectroscopy	Characteristic peaks include C=C and C=N stretching in the aromatic ring (~1400-1600 cm ⁻¹), C-H stretching, and strong absorbances for the nitro group (asymmetric ~1530 cm ⁻¹ and symmetric ~1350 cm ⁻¹).	[8]
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns may include the loss of the nitro group and the chlorine atom.	[8]
Raman Spectroscopy	A detailed FT-Raman spectrum has been performed and is available for comparison.	[9]

Chemical Reactivity and Applications

The reactivity of **2-Chloro-4-methyl-3-nitropyridine** is dominated by the electronic properties of its substituted pyridine ring. The inherent electron-deficient nature of the pyridine ring,

combined with the potent electron-withdrawing effect of the nitro group at the 3-position, makes the chlorine atom at the 2-position highly susceptible to displacement.[10]

This compound is a highly reactive substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[10] It serves as a critical starting material for introducing a wide array of functional groups at the 2-position of the 4-methyl-3-nitropyridine core.[10] This reactivity is fundamental to its primary application as a key intermediate in the synthesis of various heterocyclic compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[10] [11]

[Click to download full resolution via product page](#)

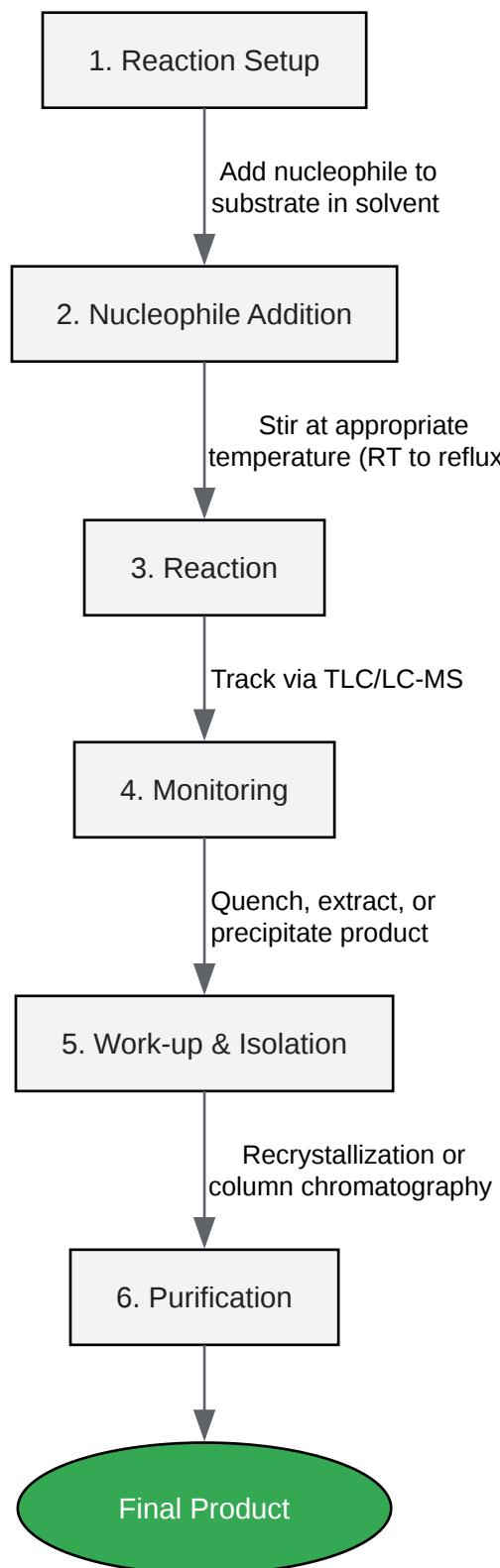
Caption: Core reactivity pathways of **2-Chloro-4-methyl-3-nitropyridine**.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **2-Chloro-4-methyl-3-nitropyridine**.

Synthesis of 2-Chloro-4-methyl-3-nitropyridine

A common laboratory-scale synthesis involves the chlorination of 2-hydroxy-4-methyl-3-nitropyridine (or its tautomer, 2-keto-3-nitro-4-methylpyridine).[3]


- Reactants:
 - 2-keto-3-nitro-4-methylpyridine (13 g, 0.084 mol)
 - Phosphorus oxychloride (POCl_3) (50 mL)
- Procedure:
 - Add 2-keto-3-nitro-4-methylpyridine to phosphorus oxychloride in a suitable reaction flask.
 - Heat the mixture to reflux and maintain for 4 hours.
 - After the reaction is complete, remove the excess phosphorus oxychloride by distillation.
 - Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield the final product.
- Expected Yield: Approximately 11 g (75.3%) of a white solid product.[3]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for reacting **2-Chloro-4-methyl-3-nitropyridine** with various nucleophiles, such as amines, alkoxides, or hydrazines.[10]

- Materials:
 - **2-Chloro-4-methyl-3-nitropyridine**
 - Nucleophile (e.g., ethanolic ammonia, hydrazine hydrate, sodium methoxide)
 - Solvent (e.g., ethanol, methanol)
- Procedure:

- Dissolve **2-Chloro-4-methyl-3-nitropyridine** in an appropriate solvent (e.g., ethanol).
- Add the nucleophile to the solution. For gaseous nucleophiles like ammonia, the solution is saturated at a low temperature (e.g., 0 °C).[10]
- The reaction mixture is stirred under appropriate conditions. This may range from room temperature for highly reactive nucleophiles (like hydrazine hydrate) to reflux or heating in a sealed autoclave for less reactive ones (like ammonia).[10]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the product is isolated. This may involve cooling the mixture to induce precipitation, followed by filtration, or removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent.[10]
- The collected product is washed (e.g., with cold ethanol) and dried.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Chloro-4-methyl-3-nitropyridine 99 23056-39-5 [sigmaaldrich.com]
- 3. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 4. 2-chloro-4-methyl-3-nitropyridine [chembk.com]
- 5. 2-Chloro-4-methyl-3-nitropyridine | CAS#:23056-39-5 | Chemsoc [chemsoc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Chloro-4-methyl-3-nitropyridine - CAS:23056-39-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Chloro-4-methyl-3-nitropyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135334#2-chloro-4-methyl-3-nitropyridine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b135334#2-chloro-4-methyl-3-nitropyridine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com